REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:5]=1[CH:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:20]1[CH:33]=[C:32]2[O:34][CH2:35]O[C:31]2=[CH:30][C:21]=1[CH:22]([OH:29])C1C=CC=CC=1.[Br:37][C:38]1[CH:51]=[C:50](OC)[C:49](OC)=[CH:48][C:39]=1[CH:40]([OH:47])C1C=CC=CC=1>>[C:32]1([O:34][CH3:35])[CH:33]=[CH:20][CH:21]=[CH:30][CH:31]=1.[Br:37][C:38]1[CH:51]=[CH:50][CH:49]=[CH:48][C:39]=1[C:40]([Cl:18])=[O:47].[Br:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:7]1[CH:12]=[CH:11][C:10]([O:29][CH3:22])=[CH:9][CH:8]=1)=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C(C=C1)Cl
|
Name
|
2-bromo-4,5-methylenedioxybenzhydrol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C2C(=C1)OCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C(C(=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[Br:3][C:4]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:5]=1[CH:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Br[C:20]1[CH:33]=[C:32]2[O:34][CH2:35]O[C:31]2=[CH:30][C:21]=1[CH:22]([OH:29])C1C=CC=CC=1.[Br:37][C:38]1[CH:51]=[C:50](OC)[C:49](OC)=[CH:48][C:39]=1[CH:40]([OH:47])C1C=CC=CC=1>>[C:32]1([O:34][CH3:35])[CH:33]=[CH:20][CH:21]=[CH:30][CH:31]=1.[Br:37][C:38]1[CH:51]=[CH:50][CH:49]=[CH:48][C:39]=1[C:40]([Cl:18])=[O:47].[Br:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[C:6]([C:7]1[CH:12]=[CH:11][C:10]([O:29][CH3:22])=[CH:9][CH:8]=1)=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C(C=C1)Cl
|
Name
|
2-bromo-4,5-methylenedioxybenzhydrol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C2C(=C1)OCO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(C2=CC=CC=C2)O)C=C(C(=C1)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)C2=CC=C(C=C2)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |